3-Chlorophenyl (benzoylamino)acetate
Description
3-Chlorophenyl (benzoylamino)acetate is a synthetic organic compound featuring a 3-chlorophenyl group esterified to a benzoylamino-acetate backbone. The 3-chlorophenyl group is known to influence electronic, steric, and bioactivity profiles due to its electron-withdrawing nature and metabolic stability .
Properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71g/mol |
IUPAC Name |
(3-chlorophenyl) 2-benzamidoacetate |
InChI |
InChI=1S/C15H12ClNO3/c16-12-7-4-8-13(9-12)20-14(18)10-17-15(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) |
InChI Key |
DUZZSWYNRSSSSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC(=CC=C2)Cl |
solubility |
43.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison with Analogues
The 3-chlorophenyl group is a common structural motif in bioactive and high-energy compounds. Key analogues include:
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
This compound shares the 3-chlorophenyl-acetamide core but incorporates a benzothiazole ring for enhanced binding affinity. Synthesized via microwave-assisted coupling, it demonstrates the utility of halogenated aryl groups in medicinal chemistry .
β3-Adrenergic Agonists (e.g., CL316,243, SR58611A)
These pharmaceuticals feature 3-chlorophenyl groups linked to hydroxyethylamino and carboxylate chains. For example, CL316,243 (disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate) showed potent anti-ulcer activity (ED₅₀ = 0.04 mg/kg) in rats, outperforming non-chlorinated analogues .
1-(3-Chlorophenyl)-1H-tetrazole
A nitrogen-rich energetic material, this compound highlights the role of the 3-chlorophenyl group in stabilizing intermolecular interactions (e.g., Cl⋯H, 12.7%) and enabling high detonation velocity (4,409 m/s) .
Pharmacological and Chemical Properties
The 3-chlorophenyl group enhances metabolic stability and receptor binding:
- Bioactivity : β3-adrenergic agonists with 3-chlorophenyl substituents exhibit superior potency in enhancing gastric mucosal blood flow (e.g., BRL35135 ED₅₀ = 0.03 mg/kg vs. salbutamol ED₅₀ = 6 mg/kg) .
- Thermal Stability : 1-(3-Chlorophenyl)-1H-tetrazole undergoes exothermic decomposition at 216°C, with activation energy (Eₐ) of 148 kJ/mol, indicating stability under moderate conditions .
- Solubility : 3-Chlorophenyl-containing acetamides (e.g., ) are typically lipophilic, favoring blood-brain barrier penetration.
Research Findings and Contradictions
- Bioactivity vs. Toxicity : While 3-chlorophenyl-β3 agonists show therapeutic promise, chlorinated aromatic amines (e.g., 3-chloroaniline, CAS 108-42-9) are associated with toxicity, necessitating careful structural optimization .
- Thermal Decomposition : The exothermic decomposition of 1-(3-chlorophenyl)-1H-tetrazole contrasts with the stability of pharmaceutical analogues, highlighting context-dependent reactivity .
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